molecular formula C9H5Cl2F3O3 B7900783 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

Cat. No.: B7900783
M. Wt: 289.03 g/mol
InChI Key: QNEJIPULAWNNJF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is a halogenated hydroxypropionic acid derivative featuring a dichlorophenyl ring and a trifluoromethyl group. Its molecular formula is C₉H₅Cl₂F₃O₃, with a molecular weight of 287.04 g/mol (calculated). This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive hydroxyl and electron-deficient aromatic system.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-2-1-4(3-6(5)11)8(17,7(15)16)9(12,13)14/h1-3,17H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEJIPULAWNNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(C(F)(F)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst in the presence of iron phthalocyanine and atmospheric oxygen .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as iron phthalocyanine.

    Reduction: Common reducing agents include hydrides and metals.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Iron phthalocyanine and atmospheric oxygen.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(2,3-Dichlorophenyl)-3,3,3-trifluoropropionic Acid
  • Formula : C₉H₅Cl₂F₃O₂
  • Molecular Weight : 273.04 g/mol
  • Key Difference : Lacks the hydroxyl group at the β-position, resulting in lower acidity and reduced hydrogen-bonding capability. This structural simplification may enhance metabolic stability but reduce reactivity in enzymatic interactions .
2-(3-Iodophenyl)-3,3,3-trifluoropropionic Acid
  • Formula : C₉H₆F₃IO₂
  • Molecular Weight : 330.05 g/mol
  • Key Difference : Substitution of chlorine with iodine increases molecular weight and polarizability. The iodine atom’s larger size may sterically hinder interactions with biological targets compared to the dichlorophenyl analog .
3,3,3-Trifluoro-2-(3-methoxyphenyl)propionic Acid
  • Formula : C₁₀H₉F₃O₃
  • Molecular Weight : 234.18 g/mol
  • Key Difference : A methoxy group replaces chlorine, introducing electron-donating effects. This reduces the compound’s acidity and may alter its binding affinity to hydrophobic targets .

Functional Group Modifications

Methyl 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropionate
  • Formula : C₁₀H₇Cl₂F₃O₂
  • Molecular Weight : 287.07 g/mol
  • Key Difference : Esterification of the carboxylic acid group eliminates the acidic proton, rendering the compound less polar. This modification improves lipid solubility, enhancing membrane permeability for drug delivery applications .
2-(3,5-Dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid Ethyl Ester
  • Formula : C₁₃H₁₅F₃O₃
  • Molecular Weight : 276.26 g/mol
  • The ethyl ester group further modulates solubility .

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